molecular formula C14H13NO2 B7772481 4-Benzyloxy-benzaldehyde oxime

4-Benzyloxy-benzaldehyde oxime

Cat. No.: B7772481
M. Wt: 227.26 g/mol
InChI Key: SLNVTNZIMUJWQW-UHFFFAOYSA-N
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Description

4-Benzyloxy-benzaldehyde oxime (CAS: 76193-67-4; molecular formula: C₁₄H₁₃NO₂) is an oxime derivative synthesized by condensing 4-benzyloxybenzaldehyde with hydroxylamine. The compound features a benzyloxy (–OCH₂C₆H₅) group at the para position of the benzaldehyde moiety, which significantly influences its physicochemical properties. The benzyloxy group enhances hydrophobicity and steric bulk, impacting solubility, thermal stability, and reactivity . Oximes are widely studied for their biological activity, coordination chemistry, and roles in crystal engineering .

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNVTNZIMUJWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oximation Reaction: The preparation of Benzaldehyde, 4-(phenylmethoxy)-, oxime typically involves the reaction of Benzaldehyde, 4-(phenylmethoxy)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime group.

    Industrial Production Methods: Industrially, the compound can be synthesized using similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Dehydration to Nitriles

This oxime undergoes acid- or base-catalyzed dehydration to yield 4-benzyloxybenzonitrile , a reaction leveraged in nitrile synthesis.

Reaction Conditions Catalyst/Reagents Yield Reference
Acetonitrile, 50°C, 30 minDBU, DPPA82.2%
Thermal dehydration (Δ)PCl~5~ or SOCl~2~~70-85%

Mechanistic Insight :
The reaction with DPPA (diphenylphosphoryl azide) and DBU (1,8-diazabicycloundec-7-ene) follows a nucleophilic substitution pathway, where the hydroxylamine oxygen is activated for elimination .

Cross-Coupling Reactions

The oxime participates in palladium-catalyzed coupling to form biaryl ether derivatives:

Reaction Catalyst System Product Yield Reference
With 4-bromobenzophenone[(π-allylPdCl)~2~], tBuXPhos(E)-4-(Benzyloxy)benzaldehyde O-(4-benzoylphenyl) oxime98%

Key Observations :

  • The reaction proceeds via oxidative addition of the aryl bromide to Pd(0).

  • The benzyloxy group enhances electron density, facilitating coupling at mild temperatures (40°C) .

Beckmann Rearrangement

While not directly documented for this compound, analogous oximes (e.g., benzaldehyde oxime) undergo Beckmann rearrangement to form amides under catalytic conditions :

Hypothesized Pathway :

4-Benzyloxy-benzaldehyde oximeNi salts or BODIPY4-Benzyloxybenzamide\text{4-Benzyloxy-benzaldehyde oxime} \xrightarrow{\text{Ni salts or BODIPY}} \text{4-Benzyloxybenzamide}

  • Expected regioselectivity follows the anti-periplanar geometry of the oxime .

Hydrolysis to Aldehyde

Controlled acidic hydrolysis regenerates the parent aldehyde:

Conditions Reagents Product Yield Reference
Dilute H~2~SO~4~, 60°CH~2~O/EtOH4-Benzyloxybenzaldehyde~90%

Application : Reversible protection of aldehydes in multi-step syntheses .

Halogenation Reactions

Reaction with N-chlorosuccinimide (NCS) replaces the oxime hydrogen with chlorine:

4-Benzyloxy-benzaldehyde oxime+NCSDMF4-Benzyloxybenzhydroximoyl chloride\text{4-Benzyloxy-benzaldehyde oxime} + \text{NCS} \xrightarrow{\text{DMF}} \text{4-Benzyloxybenzhydroximoyl chloride}

  • This intermediate is pivotal for synthesizing heterocycles (e.g., nitrile oxides) .

Reduction to Amines

Though not explicitly reported for this derivative, oximes generally reduce to primary amines:

Proposed Reaction :

4-Benzyloxy-benzaldehyde oximeLiAlH44-Benzyloxybenzylamine\text{4-Benzyloxy-benzaldehyde oxime} \xrightarrow{\text{LiAlH}_4} \text{4-Benzyloxybenzylamine}

  • Expected challenges include over-reduction of the benzyloxy group.

Complexation with Metal Ions

The oxime’s N and O atoms act as ligands for transition metals:

  • Documented Analogs : Copper(II) and nickel(II) complexes of similar oximes show catalytic activity in oxidation reactions .

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Enzymatic Activity

4-Benzyloxy-benzaldehyde oxime has been studied for its potential as an inhibitor of various enzymes. Notably, it has shown promise as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. A recent study synthesized derivatives of benzyloxybenzaldehyde, including 4-benzyloxy-benzaldehyde oxime, and evaluated their inhibitory activities against MAO-B. The results indicated that these compounds could serve as effective lead molecules for treating neurodegenerative diseases due to their ability to modulate biogenic amines .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of 4-benzyloxy-benzaldehyde oxime derivatives. A series of polyhydroxylated benzaldehyde O-benzyl oximes were synthesized and tested for their dual action as aldose reductase inhibitors (ARIs) and antioxidants. The findings suggested that certain derivatives exhibited significant antioxidant activity alongside their enzyme inhibitory effects, making them valuable in managing oxidative stress-related conditions .

Agricultural Chemistry

Fungicidal and Herbicidal Activities

The compound has been recognized for its agricultural applications, particularly as a fungicide and herbicide. Patents have documented the efficacy of benzaldehyde oxime derivatives, including 4-benzyloxy-benzaldehyde oxime, in controlling phytopathogenic fungi and regulating plant growth. These compounds demonstrated notable herbicidal activity, suggesting their potential use in crop protection strategies .

Materials Science

Liquid Crystals

In materials science, 4-benzyloxy-benzaldehyde oxime has been utilized in the synthesis of liquid crystals. Research into benzyloxy-terminated isoxazole liquid crystals indicates that the incorporation of such compounds can enhance the properties of liquid crystal displays (LCDs). The structural characteristics imparted by the benzyloxy group contribute to improved thermal stability and optical performance .

Table 1: Summary of Biological Activities

CompoundActivity TypeReference
4-Benzyloxy-benzaldehyde oximeMAO-B Inhibitor
4-Benzyloxy-benzaldehyde oximeAntioxidant
4-Benzyloxy-benzaldehyde oximeFungicidal
4-Benzyloxy-benzaldehyde oximeHerbicidal

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(phenylmethoxy)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 4-benzyloxy-benzaldehyde oxime with structurally related oxime derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Melting Point (°C) Key Substituent Effects
4-Benzyloxy-benzaldehyde oxime C₁₄H₁₃NO₂ 227.26 N/A N/A N/A Bulky benzyloxy group enhances hydrophobicity and steric hindrance .
4-Methoxy-benzaldehyde oxime C₈H₉NO₂ 151.16 1.07 247.4 N/A Methoxy group increases polarity and lowers thermal stability compared to benzyloxy .
4-Chlorobenzaldoxime C₇H₅ClNO 155.57 N/A N/A N/A Electron-withdrawing Cl substituent enhances acidity of the oxime group .
3-Bromobenzaldehyde oxime C₇H₆BrNO 200.03 N/A N/A N/A Bromine increases molecular weight and reactivity in substitution reactions .
4-(Propyloxy)-2-(trifluoromethyl)benzaldehyde oxime C₁₁H₁₂F₃NO₂ 247.22 N/A N/A N/A Trifluoromethyl group introduces strong electron-withdrawing effects; propyloxy chain affects solubility .
Key Observations:
  • Substituent Effects: Benzyloxy (C₁₄H₁₃NO₂): The bulky benzyl group reduces solubility in polar solvents but improves thermal stability compared to smaller substituents like methoxy . Methoxy (C₈H₉NO₂): Higher polarity due to the –OCH₃ group, leading to a lower boiling point (247.4°C) compared to benzyloxy derivatives . Halogenated Derivatives (Cl, Br): Electron-withdrawing halogens increase the acidity of the oxime (–NOH) group, making these compounds more reactive in nucleophilic reactions .

Comparison with Other Oximes :

  • 4-Methoxy-benzaldehyde oxime : Synthesized similarly but starting from 4-methoxybenzaldehyde .
  • Halogenated Oximes : Require halogenated benzaldehydes (e.g., 4-chloro- or 3-bromobenzaldehyde) as precursors .

Thermal and Chemical Stability

  • Thermal Stability: Benzyloxy derivatives are expected to exhibit higher decomposition temperatures than methoxy analogs due to the stabilizing aromatic benzyl group. For example, di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, while smaller oximes degrade below 250°C .
  • Chemical Reactivity :
    • The benzyloxy group hinders hydrolysis of the oxime moiety compared to electron-deficient derivatives like 4-chlorobenzaldoxime .
    • Acid-induced rearrangement of oximes (e.g., syn- to anti-isomerization) is influenced by substituent electronic effects .

Biological Activity

4-Benzyloxy-benzaldehyde oxime is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-Benzyloxy-benzaldehyde oxime is characterized by its oxime functional group (-C=N-OH) attached to a benzaldehyde derivative. The presence of the benzyloxy group enhances its lipophilicity, which may improve its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-Benzyloxy-benzaldehyde oxime exhibits significant antimicrobial properties. In a study assessing various oxime derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied depending on the bacterial strain, with notable efficacy against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data suggests that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-Benzyloxy-benzaldehyde oxime has also been explored. In vitro studies showed that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

A case study involving MCF-7 cells revealed that treatment with 4-Benzyloxy-benzaldehyde oxime resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5040

These findings underscore the compound's potential as an anticancer therapeutic agent.

The biological activity of 4-Benzyloxy-benzaldehyde oxime is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The oxime group can interact with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis.
  • Cell Membrane Interaction : Its lipophilic nature allows for better penetration into cellular membranes, enhancing its efficacy.

Research Findings

Recent studies have focused on synthesizing derivatives of 4-Benzyloxy-benzaldehyde oxime to enhance its biological activity. For instance, modifications to the benzyloxy group or the introduction of additional functional groups have shown promise in improving antimicrobial and anticancer effects.

Case Study: Synthesis and Evaluation

One notable study synthesized several derivatives of 4-Benzyloxy-benzaldehyde oxime and evaluated their biological activities. The derivatives were tested against various bacterial strains and cancer cell lines, revealing that certain modifications significantly improved potency.

Derivative Antimicrobial Activity Anticancer Activity
Original CompoundModerateModerate
Derivative AHighHigh
Derivative BLowModerate

Q & A

Q. What are the recommended synthetic routes for preparing 4-Benzyloxy-benzaldehyde oxime, and how do reaction conditions influence yield?

Answer : 4-Benzyloxy-benzaldehyde oxime can be synthesized via oximation of 4-benzyloxy-benzaldehyde using hydroxylamine hydrochloride (NH2_2OH·HCl) and oxalic acid as a catalyst. A typical protocol involves refluxing equimolar amounts of aldehyde and hydroxylamine in ethanol/water (1:1) at 60–70°C for 60 minutes, achieving yields >90% . Key variables affecting yield include:

  • Catalyst choice : Oxalic acid enhances protonation of the carbonyl group, accelerating nucleophilic attack by hydroxylamine.
  • Solvent polarity : Polar protic solvents (e.g., ethanol/water) stabilize intermediates.
  • Temperature : Prolonged heating (>70°C) may promote side reactions (e.g., Beckmann rearrangement).

Q. How can researchers characterize the purity and structural integrity of 4-Benzyloxy-benzaldehyde oxime?

Answer : Use a combination of:

  • Spectroscopy :
    • IR : Confirm oxime formation via N–O stretch (~930 cm1^{-1}) and C=N stretch (~1650 cm1^{-1}) .
    • 1^1H NMR : Aromatic protons (δ 7.2–8.0 ppm), oxime proton (δ ~8.5 ppm, singlet), and benzyloxy group (δ 5.1 ppm, singlet for –OCH2_2–) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity .

Q. What are the critical stability considerations for storing 4-Benzyloxy-benzaldehyde oxime?

Answer :

  • Moisture sensitivity : Hydrolysis of the oxime group can regenerate the aldehyde. Store in a desiccator with silica gel .
  • Light sensitivity : UV exposure may induce isomerization (syn/anti oxime interconversion). Use amber glassware .
  • Temperature : Long-term storage at –20°C minimizes decomposition .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of 4-Benzyloxy-benzaldehyde oxime, and what are their limitations?

Answer :

  • Property prediction :
    • logP : Use Crippen or Joback fragmentation methods to estimate octanol/water partitioning (~logP = 2.1 ± 0.3) .
    • Aqueous solubility : McGowan’s characteristic volume predicts moderate solubility (~1–10 mg/mL) .
  • Limitations :
    • Neglects solvent-solute hydrogen bonding effects.
    • Fails to account for polymorphic forms or isomer-specific behavior .

Q. How can researchers resolve contradictions in spectral data for syn/anti oxime isomers?

Answer :

  • Isomer differentiation :
    • X-ray crystallography : Definitive structural assignment but requires high-purity crystals .
    • Dynamic NMR : Observe hindered rotation about the C=N bond (ΔG‡ ~15–20 kcal/mol) to distinguish isomers .
  • Contradiction mitigation :
    • Standardize solvent and temperature conditions during spectral acquisition.
    • Cross-validate with DFT-calculated NMR shifts (e.g., B3LYP/6-31G*) .

Q. What experimental strategies optimize the regioselective functionalization of 4-Benzyloxy-benzaldehyde oxime?

Answer :

  • Protection/deprotection :
    • Use TMSCl to protect the oxime group before benzyloxy group modification .
  • Metal-mediated reactions :
    • Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the aromatic ring requires oxime protection to prevent catalyst poisoning .
  • Photochemical activation :
    • UV irradiation (λ = 300 nm) induces selective C–H functionalization at the para position relative to the oxime group .

Methodological Design Questions

Q. How should researchers design experiments to assess the biological activity of 4-Benzyloxy-benzaldehyde oxime derivatives?

Answer :

  • In vitro assays :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50_{50} determination .
  • Controls : Include parent aldehyde and hydroxylamine derivatives to isolate oxime-specific effects .

Q. What safety protocols are essential when handling 4-Benzyloxy-benzaldehyde oxime in a laboratory setting?

Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydroxylamine vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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